molecular formula C7H4BrF4N B1449369 5-Bromo-2-fluoro-3-(trifluoromethyl)aniline CAS No. 1805580-19-1

5-Bromo-2-fluoro-3-(trifluoromethyl)aniline

Cat. No. B1449369
M. Wt: 258.01 g/mol
InChI Key: BZBGORDRGFFDLI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Bromo-2-fluoro-3-(trifluoromethyl)aniline can be achieved from 4-BROMO-2-NITRO-1-(TRIFLUOROMETHYL)BENZENE . Another method involves using 4-bromo-2-trifluro toluidine as a raw material, which is then acetylated, nitrated, deacetylated, deaminated, and reduced .


Molecular Structure Analysis

The molecular formula of 5-Bromo-2-fluoro-3-(trifluoromethyl)aniline is C7H4BrF4N. The average mass is 240.020 Da .


Chemical Reactions Analysis

2-Bromo-5-(trifluoromethyl)aniline has been used in the synthesis and biochemical evaluation of a series of inhibitors of hepatitis C virus (HCV) NS3 protease .

Scientific Research Applications

Synthesis and Material Applications

A study by Revathi et al. (2017) focused on the vibrational analysis of closely related aniline derivatives, indicating their potential use in Non-Linear Optical (NLO) materials. This research highlights the electron-donating and withdrawing effects on the aniline structure and explores substituent positions' impact on vibrational spectra, which could be relevant to understanding and developing new materials with specific optical properties (Revathi et al., 2017).

Catalysis and Organic Synthesis

Wu et al. (2021) demonstrated the use of a related compound as a monodentate transient directing group to enable Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes. This method facilitates the synthesis of quinazoline and fused isoindolinone scaffolds, showcasing the compound's role in diversifying synthetic routes for complex organic molecules (Wu et al., 2021).

Coordination Chemistry and Biological Activity

Kasumov et al. (2016) synthesized Cu(II) and Pd(II) complexes based on F, CF3-substituted anilines, including derivatives like "5-Bromo-2-fluoro-3-(trifluoromethyl)aniline." These complexes were characterized and evaluated for their antiproliferative activity, indicating the role of such compounds in developing potential therapeutic agents (Kasumov et al., 2016).

Safety And Hazards

5-Bromo-2-fluoro-3-(trifluoromethyl)aniline is toxic in contact with skin, harmful if swallowed or inhaled, and causes skin and eye irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .

properties

IUPAC Name

5-bromo-2-fluoro-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF4N/c8-3-1-4(7(10,11)12)6(9)5(13)2-3/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBGORDRGFFDLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)F)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-fluoro-3-(trifluoromethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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